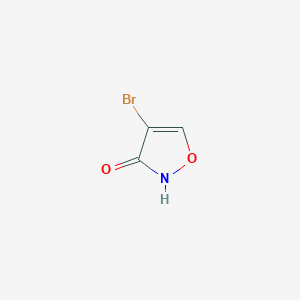

4-Bromo-1,2-oxazol-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2/c4-2-1-7-5-3(2)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYDUNFWOVFVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31561-94-1 | |

| Record name | 4-bromo-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 1,2 Oxazol 3 Ol and Analogs

De Novo Construction of the 4-Bromo-1,2-oxazol-3-ol Core

The synthesis of the this compound framework from acyclic precursors is a significant challenge that hinges on achieving high regioselectivity to ensure the correct placement of the bromo and hydroxyl substituents.

Regioselective Cyclization Reactions for Substituted 1,2-Oxazoles

The construction of the 1,2-oxazole (isoxazole) ring is primarily achieved through two major pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632). beilstein-journals.orgnih.gov The regioselectivity of these reactions is crucial for determining the final substitution pattern.

In the reaction involving hydroxylamine, the condensation with a β-enamino ketoester can lead to two different regioisomers. beilstein-journals.orgnih.gov The reaction pathway and the resulting isomer are dictated by the initial site of nucleophilic attack. One route involves the initial reaction of hydroxylamine with the enaminone, followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration. beilstein-journals.orgnih.gov An alternative pathway involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. beilstein-journals.orgnih.gov Careful selection of precursors, such as appropriately substituted β-keto esters or amides, and control of reaction conditions are paramount for directing the cyclization to yield the desired 1,2-oxazole isomer. For instance, the synthesis of 5-methyl-1,2-oxazol-3-ol (hymexazol) is achieved through the condensation of hydroxylamine with an acetylacetone (B45752) derivative, followed by acid-catalyzed cyclization.

A prominent method for forming the isoxazole (B147169) ring is the (3 + 2) cycloaddition reaction between a nitrile oxide, serving as the dipole, and an alkyne, acting as the dipolarophile. rsc.org The nitrile oxides can be generated in situ from oximes using an oxidizing agent like sodium hypochlorite. rsc.org The regiochemical outcome of this cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Table 1: Regioselective Cyclization Approaches for 1,2-Oxazoles

| Method | Precursors | Key Features | Resulting Structure |

|---|---|---|---|

| Condensation-Cyclization | β-Enamino ketoesters and Hydroxylamine HCl | Pathway depends on initial nucleophilic attack site; can yield regioisomeric products. beilstein-journals.orgnih.gov | Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates beilstein-journals.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkynes | In situ generation of nitrile oxide from oxime and oxidant. rsc.org | 3,5-Disubstituted Isoxazoles rsc.org |

Catalyst-Controlled Synthesis of 1,2-Oxazole Ring Systems

The use of transition metal catalysts offers a powerful tool for controlling the regioselectivity and efficiency of 1,2-oxazole synthesis. Catalysts based on gold, copper, rhodium, and palladium have been successfully employed. d-nb.inforsc.orgscispace.com

Gold catalysts, in particular, are effective in activating alkynes towards nucleophilic addition. d-nb.info Gold-catalyzed annulation reactions can produce polysubstituted oxazoles under mild conditions. d-nb.info For example, a gold-catalyzed reaction of α-alkynylamides and alkynoates in the presence of nitriles generates gold carbenes, which then cyclize to form the oxazole (B20620) ring. d-nb.info The presence of an acid can be essential for achieving high regioselectivity in these transformations. d-nb.info

Copper catalysis is also widely used. A copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes has been shown to produce 2,5-disubstituted oxazoles, representing a significant deviation from the more common azide-alkyne "click" reaction that yields triazoles. scispace.com Furthermore, catalyst control can dictate the reaction outcome from the same set of starting materials. In one study, the reaction of N-(pivaloyloxy)-amides with ynamides yielded 4-amino-isoquinolin-1(2H)-ones with a Cp*Rh(III) catalyst, but switched to producing oxazole derivatives when Sc(OTf)₃ was used as the catalyst. rsc.org This highlights the critical role of the catalyst in directing the reaction pathway. rsc.org Palladium catalysts are also instrumental in synthesizing substituted oxazoles, particularly through cross-coupling reactions on pre-formed dihalo-oxazole rings, where the choice of catalyst and ligands can determine which position reacts. acs.org

Table 2: Examples of Catalyst-Controlled 1,2-Oxazole Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Gold(I) complexes | Oxidative Annulation | α-Alkynylamides, Alkynoates, Nitriles | Acid additive enhances regioselectivity. d-nb.info | d-nb.info |

| [Tpm,BrCu(NCMe)]BF₄* | Cycloaddition | Acyl Azides, 1-Alkynes | Diverts from typical triazole formation to yield oxazoles. scispace.com | scispace.com |

| Cp*Rh(III) vs. Sc(OTf)₃ | Annulation | N-(pivaloyloxy)-amides, Ynamides | Catalyst choice completely changes the product scaffold. rsc.org | rsc.org |

| Palladium complexes | Suzuki Coupling | Dihalo-oxazoles, Boronic Acids | Catalyst/ligand choice directs regioselective arylation. acs.org | acs.org |

Metal-Free Approaches to 1,2-Oxazole Scaffolds

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes for heterocycles. nih.govresearchgate.net These methods avoid the costs, toxicity, and difficult removal associated with metal catalysts. nih.gov

Iodine-mediated reactions are a prominent metal-free strategy. A [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom (from an iodine(III) source like PhIO) can regioselectively produce highly substituted oxazoles. organic-chemistry.org Another approach involves a t-BuOOH/I₂-mediated domino oxidative cyclization of readily available starting materials under mild conditions. organic-chemistry.org These methods often exhibit high functional group tolerance and step economy. researchgate.net

Base-promoted reactions also provide a metal-free alternative. For instance, the cycloisomerization of propargylic amides can be achieved using bases to furnish the oxazole ring. researchgate.net Additionally, the reaction of nitroalkenes with alkynes can be catalyzed by 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to afford isoxazole products under sustainable conditions. organic-chemistry.org A recently developed radical cascade strategy enables the synthesis of oxazoles from alcohols and nitriles through a double hydrogen atom transfer (HAT) mechanism, initiated by visible light in the absence of metals. rsc.org

Functionalization and Bromination Strategies for 1,2-Oxazol-3-ol (B140934) Precursors

An alternative to de novo construction is the synthesis of a 1,2-oxazol-3-ol precursor followed by targeted bromination at the C4 position. This often involves direct electrophilic halogenation or metalation-trapping sequences.

Direct Halogenation Protocols for the 4-Position

Direct electrophilic bromination is a common method for functionalizing heterocyclic rings. For oxazole systems, the electronic nature of the ring and its substituents dictates the position of electrophilic attack. The 1,2-oxazol-3-ol core, existing in tautomeric equilibrium with the 1,2-oxazol-3(2H)-one form, presents a unique electronic profile. nih.gov

While specific protocols for the direct bromination of 1,2-oxazol-3-ol are not extensively detailed in the provided literature, analogous transformations on similar heterocyclic systems suggest feasibility. Electrophilic bromination of oxazoles can be achieved using reagents like bromine (Br₂) in a suitable solvent such as acetic acid. The regioselectivity of this reaction would be highly dependent on the directing effects of the hydroxyl group at C3 and any substituent at C5. For example, N-bromosuccinimide (NBS) is another common reagent used for such transformations, often providing a milder alternative to liquid bromine. rsc.org

Lithiation-Mediated Halogenation of 1,2-Oxazoles

Directed ortho-metalation, particularly lithiation, is a powerful and highly regioselective strategy for functionalizing aromatic and heteroaromatic rings. nih.govbeilstein-journals.org This method involves the deprotonation of a specific C-H bond using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. This intermediate can then be quenched with an electrophilic bromine source, such as CBr₄ or 1,2-dibromoethane, to introduce a bromine atom at the desired position. researchgate.netresearchgate.net

The lithiation of oxazoles has been studied, and the site of deprotonation can be controlled by the substituents on the ring and the choice of base. researchgate.net For a 1,2-oxazol-3-ol precursor (with the hydroxyl group likely protected), achieving lithiation specifically at the C4 position would require careful optimization of reaction conditions, including temperature and the base used. A fascinating related phenomenon is the "halogen dance" reaction, where a lithiating agent can induce the migration of a halogen atom from one position to another on the ring. researchgate.net For instance, treatment of a 2-substituted 5-bromooxazole (B1343016) with LDA can lead to the formation of the 4-bromooxazole (B40895) derivative, providing an indirect route to C4-halogenated systems. researchgate.net

Table 3: Functionalization Strategies for 1,2-Oxazole Precursors

| Method | Reagents | Key Features | Target | Reference |

|---|---|---|---|---|

| Direct Bromination | Br₂ in Acetic Acid | Electrophilic substitution on the heterocyclic ring. | This compound | |

| Lithiation-Halogenation | n-BuLi or LDA, then CBr₄ | Regioselective deprotonation followed by trapping with an electrophile. | C4-Bromo-1,2-oxazole | researchgate.netresearchgate.net |

| Halogen Dance Reaction | LDA on a bromo-oxazole | Base-induced migration of a halogen to a thermodynamically more stable position. | 4-Bromo-2-phenyloxazole | researchgate.net |

Tandem Reactions and One-Pot Syntheses of Brominated 1,2-Oxazoles

Tandem reactions and one-pot syntheses represent highly efficient strategies in organic chemistry, minimizing sequential work-up and purification steps, which saves time, resources, and reduces waste. These approaches are valuable for constructing complex heterocyclic scaffolds like brominated 1,2-oxazoles from simple precursors in a single operation.

Research into the synthesis of substituted isoxazoles has yielded several one-pot methodologies that can be adapted for brominated analogs. One such direct regioselective process enables the synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes. organic-chemistry.org This sequence involves a net bromination of the alkene, followed by the in situ generation of a nitrile oxide, a 1,3-dipolar cycloaddition, and the final elimination of hydrogen bromide (HBr) from the bromoisoxazoline intermediate. organic-chemistry.org Another approach involves a one-pot, three-component reaction that couples acid chlorides, terminal alkynes, and in situ generated nitrile oxides to furnish isoxazoles. organic-chemistry.org

While not specific to this compound, a one-pot method for synthesizing 4-bromopyrazole derivatives has been reported, highlighting the utility of this strategy for halogenated heterocycles. researchgate.net This solvent-free method combines 1,3-diketones, arylhydrazines, and a brominating agent (N-bromosaccharin) with a heterogeneous catalyst to produce the target molecules in high yields. researchgate.net Similarly, tandem reactions for creating functionalized oxazoles, such as those containing a CF₃-substituted alcohol unit, have been developed using Lewis acid catalysis, demonstrating high atom economy and operational simplicity. mdpi.com A two-step sequence involving a bromination-cyclization followed by a Suzuki cross-coupling has also been presented as a pathway to substituted oxazoles from isocyanides. researchgate.net

These examples underscore the potential of tandem and one-pot strategies for the efficient assembly of brominated heterocyclic systems. The key is the strategic combination of multiple reaction steps—such as cyclization, bromination, and elimination—into a single, uninterrupted sequence.

Table 1: Example of a One-Pot Synthesis for 3,5-Disubstituted Isoxazoles

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Bromination of Alkene & Nitrile Oxide Generation | Electron-deficient alkene, source of nitrile oxide |

| 2 | 1,3-Dipolar Cycloaddition | In situ formation of isoxazoline (B3343090) ring |

| 3 | Elimination | Loss of HBr from intermediate |

| Product | 3,5-Disubstituted Isoxazole | Isolated after a single reaction sequence |

This table conceptualizes the one-pot synthesis of isoxazoles, which involves a brominated intermediate. organic-chemistry.org

Chemical Transformation Routes to this compound

The synthesis of this compound relies on the controlled introduction of both the bromine atom and the hydroxyl group onto the 1,2-oxazole core. This can be achieved either by building the ring with the substituents already in place or by functionalizing a pre-formed 1,2-oxazol-3-ol ring.

The introduction of a bromine atom onto the 1,2-oxazole ring is most commonly achieved through electrophilic substitution. The 1,2-oxazol-3-ol ring system is sufficiently electron-rich to undergo electrophilic attack, particularly at the C4 position.

Electrophilic Bromination: Direct bromination of a 1,2-oxazol-3-ol precursor is a primary method for synthesizing the target compound. The reaction typically involves treating the oxazole with molecular bromine (Br₂) in a suitable solvent like acetic acid. This method leads to electrophilic substitution at the activated C4 position, yielding this compound, which can then be isolated via recrystallization.

Other common electrophilic brominating agents can also be employed. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds, often in solvents like acetonitrile (B52724) or dichloromethane. nih.gov The reaction conditions, such as temperature and the potential use of a catalyst, can be tuned to control the selectivity and yield of the bromination. nih.govresearchgate.net For instance, the combination of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) with a bromine source such as AlBr₃ has been shown to be effective for the electrophilic bromination of phenols and other activated arenes under mild conditions. researchgate.net

Table 2: Reagents for Electrophilic Bromination

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Br₂ / Acetic Acid | 0–25°C | A classic and direct method for brominating activated rings. |

| N-Bromosuccinimide (NBS) | Room temperature or elevated | A milder and more selective source of electrophilic bromine. nih.gov |

| PIDA / AlBr₃ | Mild conditions | An efficient system for brominating electron-rich aromatic compounds. researchgate.net |

| FeBr₃ / Br₂ | 0°C in Dichloromethane | Used for brominating oxazole derivatives, often catalyzed by a Lewis acid. |

This table summarizes common reagents and conditions used for electrophilic bromination of aromatic and heterocyclic systems.

While electrophilic substitution is predominant, bromine can also be introduced via methods like direct lithiation followed by quenching with an electrophilic bromine source, which allows for regiocontrolled synthesis of various bromooxazoles. researchgate.net

The hydroxyl group at the C3 position is a defining feature of 1,2-oxazol-3-ol. Its installation is typically integral to the synthesis of the heterocyclic ring itself.

Installation: The 1,2-oxazol-3-ol core is often constructed through cyclization reactions. One common pathway involves the condensation of hydroxylamine with β-keto esters or β-keto amides under acidic conditions. Another established method is the cyclodehydration of N-acylated β-hydroxyamides using reagents like sulfuric acid or phosphorus oxychloride (POCl₃). These methods directly install the hydroxyl group as part of the ring-forming process, yielding the 1,2-oxazol-3-ol scaffold.

Modification: Once installed, the hydroxyl group is amenable to a wide range of chemical modifications, allowing for the synthesis of diverse analogs. These transformations are standard in organic synthesis and can be used to alter the compound's physical, chemical, and biological properties. nih.govresearchgate.net

Key modifications include:

Protection: The hydroxyl group can be protected to prevent it from reacting in subsequent synthetic steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TMS, TBDPS), ethers (e.g., methyl, benzyl), and esters. univpancasila.ac.id

Conversion to a Leaving Group: The hydroxyl moiety can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, to facilitate nucleophilic substitution reactions. nih.gov

Conversion to Halides: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a halogen, although this is a destructive modification if the C3-OH is the desired functionality. libretexts.org

Ether and Ester Formation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental for creating a library of derivatives from the parent alcohol.

Table 3: Common Modifications of a Hydroxyl Group

| Transformation | Reagents | Product | Purpose |

|---|---|---|---|

| Silyl Ether Formation | TMSCl, Imidazole | O-Silyl Ether | Protection |

| Tosylation | TsCl, Pyridine | O-Tosyl | Activation for Substitution |

| Esterification | Acetic Anhydride, Pyridine | O-Acetyl | Derivatization, Protection |

| Alkylation (Williamson Ether Synthesis) | NaH, Alkyl Halide (e.g., CH₃I) | O-Alkyl Ether | Derivatization |

This table outlines several standard chemical modifications applicable to the hydroxyl group of this compound. nih.govunivpancasila.ac.id

Reactivity and Mechanistic Investigations of 4 Bromo 1,2 Oxazol 3 Ol

Reactivity of the Bromine Atom at C-4

The carbon-bromine bond at the C-4 position is a key site for synthetic modification. The electron-withdrawing nature of the oxazole (B20620) ring influences the reactivity of the bromine atom, making it susceptible to various substitution and coupling reactions.

Nucleophilic Displacement Reactions

The bromine atom at the C-4 position of the oxazole ring can be displaced by nucleophiles. The reactivity in nucleophilic substitution at the C-4 position is generally considered moderate. The substitution patterns are influenced by both electronic and steric factors within the molecule. Common nucleophiles that can participate in these reactions include amines and thiols.

In a typical nucleophilic aromatic substitution reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a new bond and the displacement of the bromide ion. gacariyalur.ac.in The stability of the bromide ion as a leaving group facilitates this process. gacariyalur.ac.in While specific examples detailing the nucleophilic displacement on 4-bromo-1,2-oxazol-3-ol are not extensively documented in readily available literature, the general reactivity of halo-oxazoles suggests that such transformations are feasible under appropriate conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-bromine bond at C-4 is well-suited for participation in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. sci-hub.seresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. sci-hub.semdpi.com Studies on various bromooxazole isomers have demonstrated their utility as building blocks in Suzuki-Miyaura reactions. sci-hub.se For instance, 4-bromooxazoles can be coupled with a wide range of aryl and heteroaryl boronic acids to generate 4-substituted oxazole derivatives. sci-hub.semdpi.com The reaction conditions are generally mild and tolerate a variety of functional groups. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgjk-sci.com Research on similar 4-bromothiazoles and 4-bromooxazoles has shown that they react with terminal acetylenes to yield the corresponding ethynyl (B1212043) derivatives in good yields (43-89%). researchgate.net This method provides a direct route to 4-alkynyl-1,2-oxazol-3-ol derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-oxazole with an alkene. organic-chemistry.org This reaction typically proceeds with high stereoselectivity and tolerates a broad range of functional groups. organic-chemistry.org While specific examples with this compound are not prevalent, the general applicability of the Heck reaction to aryl and heteroaryl bromides suggests its potential for functionalizing the C-4 position of the oxazole ring. organic-chemistry.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Bromooxazole Analogs

| Reaction Type | Bromooxazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromooxazole (B40895) derivatives | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 4-Aryl/heteroaryl-oxazoles | sci-hub.semdpi.com |

| Sonogashira | 4-Bromooxazoles | Terminal acetylenes | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-oxazoles | researchgate.net |

| Heck | Bromoalkenes | Oxazoles | Pd(PPh₃)₄ | Alkenylated oxazoles | organic-chemistry.org |

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond can be removed through reductive dehalogenation, replacing the bromine atom with a hydrogen atom. This transformation is valuable for accessing the parent 1,2-oxazol-3-ol (B140934) scaffold from its brominated derivative.

One common method for hydrodehalogenation is catalytic hydrogenation, where the reaction is carried out with hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). wikipedia.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Br bonds being weaker and thus more reactive than C-Cl bonds. wikipedia.org

Another approach involves the use of Grignard reagents in a two-step process. The bromo-oxazole would first react with magnesium to form an organomagnesium intermediate, which is then quenched with a proton source like water to yield the dehalogenated product. wikipedia.org Additionally, "halogen dance" rearrangements, where a halogen atom migrates to a different position on the ring under basic conditions, can sometimes be followed by a dehalogenation step. thieme-connect.comresearchgate.net

Transformations Involving the Hydroxyl Group at C-3

The hydroxyl group at the C-3 position of the oxazole ring is another site for chemical modification, allowing for oxidation, alkylation, and acylation reactions.

Oxidation Reactions

The oxazole ring system, including 1,2-oxazol-3-ol, is susceptible to oxidation. semanticscholar.org Photo-oxidation, involving singlet oxygen (¹O₂), can lead to the cleavage of the oxazole ring. The proposed mechanism involves a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, forming an endoperoxide intermediate. This intermediate is unstable and rearranges to form an imino-anhydride, which can ultimately lead to triamide products. researchgate.net Computational studies have shown that this pathway is energetically favorable. researchgate.net

O-Alkylation and O-Acylation Reactions

The hydroxyl group at C-3 can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions are standard transformations for hydroxyl groups and serve to protect the hydroxyl group or to introduce new functional moieties.

O-Alkylation: This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a sulfate, typically in the presence of a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile. While specific protocols for this compound are not detailed, general methods for the O-alkylation of oximes and other hydroxyl-containing heterocycles are well-established and could likely be adapted. rsc.org For instance, propylene (B89431) carbonate has been used as a green solvent and reagent for the alkylation of various N-heterocycles. mdpi.com

O-Acylation: This reaction converts the hydroxyl group into an ester by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. researchgate.net Acylation of oximes to form O-acyloximes has been reported as a method to synthesize compounds with various biological activities. nih.gov These standard acylation procedures would be applicable to the hydroxyl group of this compound.

Hydrogen Bonding Network Analysis in Solid and Solution States

In the solid state, it is anticipated that this compound molecules would engage in a hydrogen-bonded lattice. The hydroxyl group can donate a proton to the nitrogen atom of an adjacent molecule, a common motif in related azole structures. mdpi.com Simultaneously, the oxygen of the hydroxyl group can act as a hydrogen bond acceptor. This dual role allows for the formation of chains or more complex three-dimensional networks, which would significantly influence the compound's melting point, solubility, and crystal packing. The bromine atom, with its lone pairs, might also participate in weaker halogen bonding interactions.

In solution, the hydrogen bonding behavior of this compound would be highly dependent on the nature of the solvent. In protic solvents, the compound would act as both a hydrogen bond donor and acceptor with the solvent molecules. In aprotic, non-polar solvents, intermolecular hydrogen bonding between solute molecules would be more prevalent, potentially leading to the formation of dimers or larger aggregates. Computational studies on similar oxazole and isoxazole (B147169) systems interacting with water have shown a preference for hydrogen bonding to the nitrogen atom over the ring oxygen atom. researchgate.net

An important aspect to consider is the potential for tautomerism. This compound can exist in equilibrium with its tautomeric form, 4-bromo-1,2-oxazol-3(2H)-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. The hydrogen bonding network would differ significantly between the two tautomers, thereby affecting their relative stabilities and reactivity.

| Potential Hydrogen Bond Interactions of this compound |

| Donor |

| 3-OH |

| 3-OH |

| 3-OH |

| Solvent (protic) |

| Solvent (protic) |

Electrophilic and Nucleophilic Processes on the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic attack. chemsynthesis.com However, the substituents on the ring of this compound drastically modulate this inherent reactivity.

Electrophilic Reactions: The hydroxyl group at the C3 position is an activating group, especially in its deprotonated form (the 3-oxido-1,2-oxazolium species). This significantly increases the electron density of the ring, making it more susceptible to electrophilic substitution. The directing effect of the hydroxyl group would favor substitution at the C4 position. However, since this position is already occupied by a bromine atom, electrophilic attack would likely lead to substitution of the bromine or occur at the C5 position, depending on the reaction conditions and the nature of the electrophile. The electron-donating character of the hydroxyl group can be leveraged in reactions such as nitration, halogenation, and Friedel-Crafts type acylations, although harsh conditions might be required.

Nucleophilic Reactions: The bromine atom at the C4 position is a key site for nucleophilic attack. As a good leaving group, it can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the adjacent nitrogen atom and the oxazole ring as a whole facilitates this process. Furthermore, the C5 position is also susceptible to nucleophilic attack, particularly in the presence of a strong nucleophile, which can lead to ring-opening reactions. The C2 position is generally less reactive towards nucleophiles.

The tautomeric equilibrium also plays a critical role. The 3-isoxazolinone form possesses an amide-like character, which can influence the reactivity of the ring in both electrophilic and nucleophilic processes.

| Position | Electrophilic Attack | Nucleophilic Attack | Influencing Factors |

| C3 | Unlikely (substituted with -OH) | Possible under certain conditions | Tautomerism, nature of the attacking species |

| C4 | Possible (substitution of Br) | Favorable (Br is a good leaving group) | Activating effect of -OH, electron-withdrawing ring |

| C5 | Possible | Possible (can lead to ring-opening) | Directing effects of substituents, strength of nucleophile |

Ring-Opening and Rearrangement Reactions of this compound

The 1,2-oxazole ring, while aromatic, is susceptible to ring-opening reactions under various conditions, such as treatment with strong bases, reducing agents, or upon irradiation. chemsynthesis.com For this compound, several ring-opening and rearrangement pathways can be envisioned.

One common mode of ring cleavage for isoxazoles involves the reductive cleavage of the N-O bond. This can be achieved using reagents like catalytic hydrogenation (e.g., H2/Pd), or dissolving metal reductions. For this compound, this would likely lead to the formation of a β-hydroxy amino ketone or a related species, with the bromine atom potentially being reduced as well, depending on the conditions.

Base-catalyzed ring-opening is another important reaction pathway. A strong base can deprotonate the C5 position, leading to the formation of an α-cyano ketone after cleavage of the N-O bond. The presence of the hydroxyl group at C3 and the bromine at C4 would influence the regioselectivity and facility of this process.

Photochemical rearrangements are also known for isoxazoles. Upon UV irradiation, they can rearrange to form oxazoles via an azirine intermediate. chemsynthesis.com In the case of this compound, this could potentially lead to the formation of a substituted oxazole, although the specific outcome would depend on the photophysical properties of the molecule.

Thermal rearrangements are also possible, which could lead to a variety of products depending on the specific conditions and the presence of other reagents.

Chemo- and Regioselectivity in Multi-functionalized 1,2-Oxazole Reactions

The presence of multiple reactive sites in this compound—the hydroxyl group, the bromine atom, and the different positions on the oxazole ring—makes chemo- and regioselectivity key considerations in its synthetic transformations.

Chemoselectivity: In reactions with reagents that can interact with both the hydroxyl group and the bromine atom, the outcome will depend on the relative reactivity of these sites. For instance, in a reaction with a strong base followed by an electrophile, initial deprotonation could occur at either the hydroxyl group or the C5 position of the ring. The choice of base and reaction temperature can often be used to control this selectivity. Similarly, in metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond would typically be exploited, but the hydroxyl group might need to be protected to avoid side reactions.

Regioselectivity: In electrophilic substitution reactions, the directing effects of the hydroxyl and bromo substituents will be crucial. The hydroxyl group is an ortho-, para-director (activating C4 and C2, though C2 is part of the heteroaromatic system), while the bromine is also an ortho-, para-director but is deactivating. The outcome of an electrophilic attack on the ring (e.g., at C5) will be a result of the combined electronic and steric effects of these groups.

In nucleophilic substitution reactions, the primary site of attack is expected to be the C4 position due to the presence of the good leaving group, bromine. However, as mentioned, strong nucleophiles might also attack the C5 position, leading to ring-opening. The regioselectivity of lithiation, a common method for functionalizing oxazoles, would also be influenced by the substituents. researchgate.net The hydroxyl group would likely direct lithiation to an adjacent position, while the bromine could undergo halogen-metal exchange.

The ability to control the chemo- and regioselectivity of reactions involving this compound is essential for its effective use as a building block in the synthesis of more complex molecules.

| Reaction Type | Predicted Major Regioisomer/Product | Rationale |

| Nucleophilic Substitution (e.g., with R-NH2) | 4-Amino-1,2-oxazol-3-ol | Displacement of the bromine atom at the activated C4 position. |

| Electrophilic Substitution (e.g., Nitration) | 4-Bromo-5-nitro-1,2-oxazol-3-ol | The C5 position is the most likely site for electrophilic attack, influenced by the directing effects of the -OH and -Br groups. |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | 4-Aryl-1,2-oxazol-3-ol | The C-Br bond is the most reactive site for oxidative addition to the metal catalyst. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1,2 Oxazol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for determining the molecular structure of organic compounds. For 4-Bromo-1,2-oxazol-3-ol, NMR analysis would provide precise information about the chemical environment of each hydrogen and carbon atom.

A ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton (-OH) and the single proton on the oxazole (B20620) ring. The chemical shift of the ring proton would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the bromine atom at the 4-position. The hydroxyl proton's signal would likely be broad, and its position could vary depending on the solvent and concentration.

A ¹³C NMR spectrum would reveal three distinct signals corresponding to the three carbon atoms in the heterocyclic ring. The chemical shifts would be characteristic of an unsaturated, halogenated heterocyclic system, with the carbon atom bonded to the bromine (C4) and the carbon in the C=N-O moiety (C3) showing significant downfield shifts.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.0 - 9.0 | Singlet |

| ¹H (-OH) | Variable (Broad) | Singlet |

| ¹³C (C3) | 155 - 165 | Singlet |

| ¹³C (C4) | 90 - 100 | Singlet |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of atoms in this compound and precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Analysis of a suitable single crystal would yield data on its crystal system, space group, and unit cell dimensions. The resulting structural model would confirm the planarity of the 1,2-oxazole ring and detail the geometry around the bromine and hydroxyl substituents. Furthermore, it would elucidate intermolecular hydrogen bonding patterns involving the hydroxyl group, which are crucial for understanding the compound's packing in the crystal lattice.

Table 2: Illustrative Crystallographic Data Parameters (Note: This table represents typical parameters obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only.)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₃H₂BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 12.30 |

| c (Å) | 7.80 |

| β (°) | 95.5 |

| Volume (ų) | 525.0 |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides additional structural information by inducing fragmentation of a selected ion and analyzing the resulting fragment ions.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The expected fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or HBr, and cleavage of the oxazole ring, providing valuable data for confirming the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of this compound would reveal characteristic absorption or scattering peaks corresponding to its specific functional groups.

Key expected vibrational modes would include:

O-H stretch: A broad and strong band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=N and C=C stretching: Vibrations associated with the oxazole ring, expected in the 1500-1650 cm⁻¹ region.

N-O and C-O stretching: These would appear in the fingerprint region (below 1500 cm⁻¹).

C-Br stretch: A strong absorption in the lower frequency region of the IR spectrum, typically between 500-700 cm⁻¹.

Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C=C bond within the ring, which may be weak in the IR spectrum.

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

Should chiral derivatives be synthesized, for example, by introducing a stereocenter through substitution at the hydroxyl group or another position, these techniques would be essential for determining the derivative's absolute configuration and studying its stereochemical properties. Currently, there is no information in the scientific literature indicating that such chiral derivatives have been synthesized or studied.

Computational and Theoretical Analysis of 4 Bromo 1,2 Oxazol 3 Ol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular structure and electronic properties of a compound. Methods like Density Functional Theory (DFT), particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such investigations.

Geometry Optimization and Electronic Structure Determination

The initial step in a computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation of 4-Bromo-1,2-oxazol-3-ol. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure would be determined, providing insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. This involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. For related compounds, this analysis helps in understanding their potential for chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. The different colors on the MEP map represent varying electrostatic potentials, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis would be critical in understanding the reactive behavior of this compound in interactions with other molecules.

Reactivity Descriptors and Reactivity Site Prediction (e.g., Fukui Functions, Local Softness)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. Fukui functions and local softness are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For a molecule like this compound, these calculations would pinpoint which atoms are most likely to participate in chemical reactions.

Solvation Effects on Molecular Properties and Reaction Energetics

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on the molecule's geometry, electronic structure, and reactivity descriptors. Such a study on this compound would reveal how its behavior changes in different solvents, which is crucial for understanding its practical applications in solution-phase reactions.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy. Although experimental data for this compound may exist, the specific predicted spectroscopic parameters from computational studies are not available in the reviewed literature.

Tautomerism and Isomerization Studies of this compound

The tautomeric and isomeric landscape of this compound, also known as 4-bromo-3-hydroxyisoxazole, is a critical aspect of its chemical behavior. Computational and theoretical analyses provide invaluable insights into the relative stabilities of its different forms and the energetic barriers to their interconversion. This section delves into the theoretical studies that illuminate the tautomeric equilibria and isomerization pathways of this compound.

The primary tautomeric equilibrium for this compound involves the migration of a proton between the oxygen atom at position 3 and the nitrogen atom at position 2. This results in two principal tautomers: the hydroxy form (this compound) and the keto or "3-one" form (4-bromo-isoxazol-3(2H)-one). Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in determining the energetic favorability of these tautomers.

While specific computational studies on this compound are not extensively documented, valuable inferences can be drawn from theoretical investigations of the parent compound, 3-hydroxyisoxazole. These studies consistently show a delicate balance between the hydroxy and keto tautomers, with the preferred form often depending on the phase (gas or solution) and the computational model employed.

One theoretical study on 3-hydroxyisoxazole predicted that while the cis-3-hydroxy tautomer is dominant in the gas phase, solvation effects can shift the equilibrium to favor the 3-one, NH form. mdpi.com The introduction of a bromine atom at the 4-position is expected to influence this equilibrium through its electronic effects. Bromine is an electron-withdrawing group via induction but can also act as a weak electron donor through resonance. These competing effects can subtly alter the relative energies of the tautomeric forms.

In addition to the primary hydroxy/keto tautomerism, other isomeric forms of this compound can be considered, such as those arising from proton migration to the carbon atoms of the ring. However, computational studies on related isoxazolone systems have demonstrated that the C-H tautomers are generally less stable than the N-H or O-H forms. nih.gov

The relative energies of the main tautomers of the parent 3-hydroxyisoxazole, as determined by computational methods, are presented in the table below. These values provide a foundational understanding of the likely tautomeric preferences of its 4-bromo derivative.

| Tautomer | Phase | Relative Free Energy (kJ/mol) |

|---|---|---|

| cis-3-hydroxyisoxazole | Gas | 0.0 |

| isoxazol-3(2H)-one | Gas | 4.6 |

| cis-3-hydroxyisoxazole | Aqueous | 3.1 - 4.7 |

| isoxazol-3(2H)-one | Aqueous | 0.0 |

The isomerization of this compound to other structural isomers, such as those involving ring-opening and rearrangement, represents a higher energy process compared to tautomerization. Computational studies can map the potential energy surface for such transformations, identifying transition states and calculating activation barriers. These theoretical investigations are crucial for understanding the chemical stability and potential degradation pathways of the molecule under various conditions.

Synthetic Applications and Material Science Potential of 4 Bromo 1,2 Oxazol 3 Ol

Building Block in the Synthesis of Complex Organic Architectures

The true synthetic power of 4-bromo-1,2-oxazol-3-ol lies in its capacity as a bifunctional building block. The C4-bromo substitution makes the isoxazole (B147169) ring an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular frameworks. researchgate.netlibretexts.orgwikipedia.org

The bromine atom can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its utility, enabling chemists to introduce a wide array of substituents at the 4-position of the isoxazole ring. Seminal reactions for this purpose include:

Suzuki-Miyaura Coupling: Reaction with organoboranes (boronic acids or esters) to form C-C bonds, ideal for introducing aryl or vinyl groups. libretexts.orgbeilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a key step in the synthesis of conjugated systems. beilstein-journals.org

Stille Coupling: The use of organostannanes as coupling partners.

Negishi Coupling: The coupling with organozinc reagents. libretexts.org

Simultaneously, the 3-hydroxy group can undergo its own set of transformations, such as O-alkylation or O-acylation. This dual reactivity allows for a modular approach to synthesis, where both the C4 and O3 positions can be functionalized in a controlled manner to build intricate and diverse molecular architectures. For instance, a Suzuki coupling could first be performed at the C4 position, followed by an etherification at the O3 position, yielding a highly substituted isoxazole derivative. This step-wise functionalization is critical for creating libraries of compounds for drug discovery or for fine-tuning the properties of functional materials.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1,2-oxazol-3-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1,2-oxazol-3-ol |

| O-Alkylation | Alkyl halide, Base | 4-Bromo-3-(alkoxy)-1,2-oxazole |

| Halogen-Lithium Exchange | n-BuLi, then Electrophile (E+) | 4-E-1,2-oxazol-3-ol |

Precursor for Pharmacologically Relevant Scaffolds and Heterocycles

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.govmdpi.comespublisher.com The 3-hydroxyisoxazole substructure is particularly significant in medicinal chemistry as it serves as a bioisostere for the carboxylic acid functional group. nih.govresearchgate.net It mimics the acidity (pKa ≈ 4-5) and planar structure of a carboxylate, but with improved physicochemical properties such as increased lipophilicity and better cell membrane permeability. nih.govresearchgate.netnih.govhyphadiscovery.com

This bioisosteric relationship is famously exploited in the field of neuroscience. The archetypal excitatory amino acid neurotransmitter, (S)-glutamic acid, has its carboxylic acid group replaced by a 3-hydroxyisoxazole ring in several potent and selective ligands for ionotropic glutamate (B1630785) receptors. The most prominent example is AMPA ((RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid), which is a potent agonist for the AMPA receptor subtype, named after this very compound. nih.govresearchgate.net

This compound is an ideal starting material for synthesizing novel analogues of AMPA and other neuroactive compounds. The bromine atom provides a convenient point for chemical diversification. For example, the compound 4-Br-HIBO ((RS)-2-amino-3-(4-bromo-3-hydroxyisoxazol-5-yl)propionic acid) has been shown to be a potent AMPA receptor agonist. nih.gov By applying the cross-coupling reactions mentioned previously, researchers can attach a variety of groups to the 4-position of the isoxazole ring, allowing for a systematic exploration of the structure-activity relationships (SAR) at the target receptor. nih.gov This strategy is crucial for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for treating neurological disorders. mdpi.com

Table 2: Key Pharmacological Scaffolds Containing the 3-Hydroxyisoxazole Moiety

| Compound Name | Core Structure | Biological Target/Activity |

| Ibotenic Acid | 3-Hydroxyisoxazole | NMDA receptor agonist |

| AMPA | 4-Substituted 3-hydroxyisoxazole | AMPA receptor agonist |

| 4-Br-HIBO | 4-Bromo-3-hydroxyisoxazole | AMPA receptor agonist nih.gov |

Integration into Advanced Functional Materials

The application of heterocyclic compounds is expanding beyond medicine into the realm of material science. Organic semiconductors, liquid crystals, and polymers with specific electronic or optical properties often incorporate heteroaromatic rings. researchgate.net Brominated heterocycles like this compound are valuable monomers for the synthesis of conjugated polymers.

Through polymerization techniques that utilize cross-coupling reactions, such as Suzuki or Stille polycondensation, the isoxazole unit can be incorporated into a polymer backbone. The resulting poly(isoxazole)s could possess interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net The inherent asymmetry and dipole moment of the isoxazole ring could influence the packing and electronic characteristics of the final material.

Furthermore, the 3-hydroxy group offers an additional site for modification, which can be used to tune the material's properties. For example, attaching long alkyl chains via etherification could enhance the solubility of the polymer in organic solvents, improving its processability for device fabrication. Alternatively, the hydroxy group could be used to attach pendant functional groups that influence the material's optical or sensing capabilities. Recent research has demonstrated the synthesis of novel poly(isoxazole)s from renewable resources using click chemistry, highlighting the growing interest in this class of polymers. sdl.edu.sa

Ligand Design in Catalysis

The nitrogen and oxygen atoms within the isoxazole ring are capable of coordinating to transition metals, making isoxazole derivatives attractive candidates for ligand design in catalysis. mdpi.com The electronic properties of the resulting metal complex, and thus its catalytic activity, can be finely tuned by altering the substituents on the heterocyclic ring.

This compound serves as a versatile platform for creating novel isoxazole-based ligands. The C4-bromo position can be substituted with other coordinating moieties, such as pyridyl or phosphino (B1201336) groups, through cross-coupling reactions. This would result in bidentate or even tridentate ligands capable of forming stable chelate complexes with a variety of metals like palladium, copper, or vanadium. mdpi.commdpi.com

The 3-hydroxy group can also play a role in coordination or be used as a synthetic handle to attach the ligand to a solid support. Vanadium complexes featuring oxazole-based ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization, demonstrating the practical application of this concept. mdpi.com By systematically modifying the structure of the ligand derived from this compound, new catalysts can be developed with enhanced activity, selectivity, and stability for a wide range of organic transformations.

Design and Synthesis of Advanced 4 Bromo 1,2 Oxazol 3 Ol Derivatives

Functionalization at Peripheral Positions of the 1,2-Oxazole Ring

The reactivity of the 4-bromo-1,2-oxazol-3-ol core allows for selective modifications at its peripheral positions. The bromine atom at the C4 position is a key functional handle for introducing molecular diversity through various cross-coupling reactions. While specific examples for this compound are not extensively documented in publicly available literature, the principles of oxazole (B20620) chemistry suggest that palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings would be viable methods for creating carbon-carbon and carbon-heteroatom bonds at this position.

The hydroxyl group at the C3 position offers another site for functionalization. Etherification or esterification of this group can be achieved under standard conditions to introduce a variety of substituents. These modifications can influence the molecule's physicochemical properties, such as solubility and lipophilicity.

Furthermore, the C5 position of the 1,2-oxazole ring, while not directly substituted in the parent compound, can be a target for functionalization in derivative syntheses. Metalation at this position, followed by quenching with an electrophile, could introduce a wide array of functional groups.

The following table summarizes potential functionalization reactions at different positions of the this compound ring, based on established oxazole chemistry.

| Position | Reaction Type | Potential Reagents | Resulting Structure |

| C4-Br | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 4-Aryl/heteroaryl-1,2-oxazol-3-ol |

| C4-Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 4-Alkynyl-1,2-oxazol-3-ol |

| C4-Br | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-1,2-oxazol-3-ol derivatives |

| C3-OH | Etherification | Alkyl halides, base | 3-Alkoxy-4-bromo-1,2-oxazole |

| C3-OH | Esterification | Acyl chlorides, base | 3-Acyloxy-4-bromo-1,2-oxazole |

| C5-H | Lithiation and Electrophilic Quench | n-BuLi, then E+ (e.g., I2, aldehydes) | 5-Substituted-4-bromo-1,2-oxazol-3-ol |

These functionalization strategies are foundational for the synthesis of advanced derivatives with tailored properties for various applications in materials science and medicinal chemistry.

Construction of Fused and Spirocyclic Systems

The development of fused and spirocyclic systems from this compound derivatives represents a significant step towards creating three-dimensional molecular frameworks. These complex structures are of high interest due to their conformational rigidity and potential for novel biological activities.

Fused Systems: Intramolecular cyclization reactions are a primary strategy for constructing fused ring systems. For instance, a derivative of this compound functionalized with a suitable tethered nucleophile could undergo an intramolecular nucleophilic aromatic substitution (SNA) or a metal-catalyzed cyclization to form a new ring fused to the oxazole core. A hypothetical reaction could involve a C4-arylated derivative with an ortho-positioned nucleophile that displaces a leaving group on a C3-alkoxy chain.

Spirocyclic Systems: The synthesis of spirocyclic compounds incorporating the this compound motif can be envisioned through several synthetic routes. One approach involves the functionalization of the C5 position with a group capable of participating in a spirocyclization reaction. For example, a substituent with a malonate-type functionality could be cyclized onto an adjacent electrophilic center. Another strategy could involve a [3+2] cycloaddition reaction where a 1,3-dipole reacts with an exocyclic double bond attached to the oxazole ring.

The table below outlines hypothetical strategies for the construction of fused and spirocyclic systems.

| System Type | Synthetic Strategy | Key Intermediate | Potential Product |

| Fused | Intramolecular Heck Reaction | 4-Aryl-1,2-oxazol-3-ol with a tethered alkene | Fused polycyclic oxazole |

| Fused | Intramolecular Buchwald-Hartwig Cyclization | 4-(o-Haloaryl)amino-1,2-oxazol-3-ol | Fused diazolo-oxazole system |

| Spirocyclic | Intramolecular Alkylation | 5-(3-Halopropyl)-4-bromo-1,2-oxazol-3-ol | Spiro[cyclopentane-1,5'-oxazole] derivative |

| Spirocyclic | Ring-Closing Metathesis | 5,5-Diallyl-4-bromo-5H-1,2-oxazol-3-ol | Spiro[cyclopentene-1,5'-oxazole] derivative |

These advanced synthetic methodologies would enable the creation of a diverse library of complex heterocyclic compounds based on the this compound scaffold.

Development of Bioconjugates and Hybrid Molecules

The unique structural features of this compound make it an attractive building block for the design of bioconjugates and hybrid molecules. These molecules combine the oxazole core with other pharmacophores or biomolecules to achieve enhanced or novel biological activities.

Bioconjugates: The functional handles on the this compound ring are amenable to conjugation with biomolecules such as peptides, nucleotides, and carbohydrates. For example, the C4-bromo position can be converted to an azide (B81097) or an alkyne via nucleophilic substitution, which can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and specific ligation to a biomolecule. The C3-hydroxyl group can be derivatized with a linker that has a terminal carboxylic acid or amine for standard amide bond formation with proteins or peptides.

Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with a multi-target profile or improved properties. The this compound scaffold can be coupled with other heterocyclic systems known for their biological relevance, such as indoles, quinolines, or pyrimidines. This can be achieved through the cross-coupling reactions described in section 7.1. For instance, a Suzuki-Miyaura coupling at the C4 position with a boronic acid derivative of another heterocycle would yield a novel hybrid molecule.

The following table presents potential approaches for the synthesis of bioconjugates and hybrid molecules.

| Molecule Type | Conjugation/Hybridization Strategy | Linker/Functional Group | Target Molecule/Pharmacophore |

| Peptide Bioconjugate | Amide bond formation | C3-OH derivatized to a carboxylic acid | N-terminus or lysine (B10760008) side chain of a peptide |

| Nucleotide Bioconjugate | Click Chemistry (CuAAC) | C4-Br converted to an azide | Alkyne-modified oligonucleotide |

| Hybrid Molecule | Suzuki-Miyaura Coupling | C4-Br | Indole-5-boronic acid |

| Hybrid Molecule | Sonogashira Coupling | C4-Br | Ethynyl-caffeine |

The development of such bioconjugates and hybrid molecules holds significant promise for applications in chemical biology and drug discovery, leveraging the structural and electronic properties of the this compound core.

Future Directions and Emerging Research Avenues for 4 Bromo 1,2 Oxazol 3 Ol

Exploration of New Synthetic Paradigms

The synthesis of polysubstituted isoxazoles, particularly those with a specific regiochemistry like 4-Bromo-1,2-oxazol-3-ol, remains a significant challenge. While classical methods such as the [3+2] cycloaddition of nitrile oxides with alkynes are well-established for the core isoxazole (B147169) ring, the regioselective introduction of both a bromine at the C4 position and a hydroxyl group at the C3 position often requires multi-step, and sometimes low-yielding, procedures. Future research is poised to explore more elegant and efficient synthetic paradigms.

Emerging research avenues in this area include:

Transition Metal-Catalyzed Cycloadditions: The development of novel transition metal catalysts (e.g., copper, ruthenium, gold) could enable highly regioselective [3+2] cycloaddition reactions that directly afford the desired substitution pattern. Future work may focus on designing ligand-metal complexes that can control the orientation of the dipole and dipolarophile to favor the formation of the 4-bromo-3-hydroxyisoxazole skeleton from readily available starting materials.

One-Pot and Cascade Reactions: Designing one-pot multi-component reactions or cascade sequences would significantly improve synthetic efficiency. A potential strategy could involve an initial bromination of a suitable precursor followed by an in-situ cyclization to form the isoxazole ring, or a domino reaction that functionalizes the C3 and C4 positions of a pre-formed isoxazole ring. For instance, a sequence involving the bromination of an electron-deficient alkene, in-situ generation of a nitrile oxide, and subsequent 1,3-dipolar cycloaddition could be explored.

Electrophilic Cyclization: The exploration of electrophilic cyclization methods presents another promising route. This could involve the use of a bromine-containing electrophile to initiate the cyclization of an appropriately functionalized acyclic precursor, thereby installing the bromine atom at the desired C4 position during the ring-forming step.

Novel Building Blocks: The synthesis and utilization of novel, highly functionalized building blocks could streamline the assembly of this compound. This might include the use of bromo-substituted β-ketoesters or α,β-unsaturated ketones in condensation reactions with hydroxylamine (B1172632), where the reaction conditions are optimized to favor the desired isomer.

A summary of potential modern synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Transition Metal-Catalysis | High regioselectivity and efficiency. | Ligand design for stereochemical control. |

| One-Pot/Cascade Reactions | Increased atom economy and reduced waste. | Optimization of reaction conditions for sequential steps. |

| Electrophilic Cyclization | Direct installation of bromine during ring formation. | Development of suitable acyclic precursors. |

| Novel Building Blocks | Simplified reaction pathways. | Efficient synthesis of functionalized starting materials. |

Investigation of Unprecedented Reactivity Profiles

The dual functionality of this compound, featuring both an electrophilic carbon (C4-Br) and a nucleophilic/acidic hydroxyl group (C3-OH), suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging this unique chemical architecture to forge novel molecular scaffolds.

Key areas for investigation include:

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. While Suzuki reactions have been used to functionalize 4-iodoisoxazoles, a systematic exploration of these reactions for this compound could provide access to a vast library of C4-functionalized derivatives. The interplay between the C4-Br and the adjacent C3-OH group could lead to unique reactivity or catalyst inhibition, which warrants detailed mechanistic studies.

Halogen-Lithium Exchange: The potential for halogen-lithium exchange at the C4 position, as demonstrated for related 4-bromo-2,3-dihydroisoxazoles, opens up avenues for the introduction of a wide range of electrophiles. This would allow for the synthesis of derivatives with new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds at the C4 position.

Reactivity of the 3-Hydroxy Group: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, which can modulate the compound's physicochemical properties. Furthermore, its potential to act as a directing group in metal-catalyzed reactions at the C4 or C5 position is an intriguing possibility that has yet to be explored.

Ring Transformation Reactions: Isoxazoles can undergo various ring-opening and ring-transformation reactions under thermal, photochemical, or catalytic conditions. The specific substitution pattern of this compound may lead to unprecedented rearrangement pathways, yielding novel heterocyclic systems that are not accessible through conventional methods. For example, molybdenum hexacarbonyl has been shown to mediate the ring expansion of other isoxazoles.

Computational Design of Novel Derivatives with Enhanced Properties

In silico methods are becoming indispensable tools in modern chemical research. For this compound, computational chemistry can guide the synthesis of new derivatives with tailored properties, saving significant time and resources.

Future research in this domain will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reactivity, and predict the outcomes of unexplored reactions.

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. This can help in prioritizing which derivatives to synthesize for biological evaluation. For instance, docking studies have been used to evaluate novel thiazoline (B8809763) derivatives as potential enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues.

Materials Property Prediction: For applications in materials science, computational methods can be used to predict properties such as electronic conductivity, optical properties, and thermal stability of polymers or coordination complexes derived from this compound.

Sustainable and Green Chemical Syntheses of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will undoubtedly focus on developing more environmentally benign methodologies.

Key areas for improvement include:

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents is a major goal. Similarly, the development of recyclable, non-toxic catalysts, potentially based on earth-abundant metals or even metal-free systems, is a high priority.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. Microwave-assisted organic synthesis has already been successfully applied to the preparation of other isoxazole derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. This can be achieved through the development of addition and cycloaddition reactions that avoid the formation of stoichiometric byproducts.

Renewable Feedstocks: While likely a long-term goal, exploring the possibility of deriving the carbon skeleton of this compound from renewable biomass sources would represent a major advance in sustainable chemistry.

Targeted Applications in Chemical Biology and Drug Discovery

The isoxazole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the development of new therapeutic agents and chemical probes.

Future applications in this area may include:

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and high degree of functionality, this compound is an ideal candidate for FBDD campaigns. It can be used as a starting fragment to be elaborated into more potent and selective inhibitors of various enzymes or receptors.

Covalent Inhibitors: The bromine atom at the C4 position could potentially act as a weak electrophile, allowing for the design of targeted covalent inhibitors. This strategy has been successfully employed for other classes of compounds and can lead to drugs with improved potency and duration of action.

Bioorthogonal Chemistry: The unique reactivity of the this compound scaffold could potentially be harnessed for bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems.

Development of Novel Therapeutics: The presence of halogen atoms, such as bromine, has been shown to enhance the biological activity of some isoxazole derivatives. Systematic derivatization of this compound and screening of the resulting compounds against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could lead to the discovery of new lead compounds for various diseases, including cancer, infectious diseases, and inflammatory disorders. For example, novel isoxazole derivatives have recently been investigated as potential analgesic agents.

The table below outlines potential therapeutic areas for derivatives of this compound.

| Therapeutic Area | Rationale | Potential Mechanism of Action |

| Oncology | The isoxazole scaffold is present in anti-cancer agents. | Kinase inhibition, apoptosis induction. |

| Infectious Diseases | Halogenated isoxazoles have shown antimicrobial activity. | Enzyme inhibition, disruption of cell wall synthesis. |

| Inflammation | Some isoxazole derivatives exhibit anti-inflammatory properties. | COX-2 inhibition, cytokine modulation. |

| Neurological Disorders | The isoxazole ring is found in CNS-active drugs. | Receptor modulation, enzyme inhibition. |

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-1,2-oxazol-3-ol, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound typically involves halogenation or cyclization reactions. For example, bromination of pre-oxazole precursors using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) can improve regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetone) is critical to isolate the compound. Reaction optimization should prioritize monitoring by TLC and adjusting stoichiometric ratios of brominating agents to avoid over-halogenation byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Combined spectroscopic and chromatographic methods are essential:

- NMR (¹H/¹³C): Confirm substitution patterns and bromine placement. Look for characteristic deshielding in oxazole protons (δ 8.0–8.5 ppm) and bromine-induced splitting .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and quantify purity (>95% ideal for downstream applications) .

- Elemental Analysis : Validate C, H, N, Br content against theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: While specific toxicity data for this compound is limited, general protocols for brominated heterocycles apply:

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid inhalation or dermal contact .

- Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation.

- Dispose of waste via halogenated organic waste streams due to bromine content .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Answer: Graph set analysis (e.g., Etter’s methodology) can classify hydrogen bonds (e.g., O–H···N or N–H···O interactions) into motifs like R₂²(8) rings or C(6) chains . Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals packing motifs, which guide co-crystal engineering. For example, the hydroxyl group at C3 may act as a donor/acceptor, enabling predictable lattice frameworks for drug-delivery matrices .

Q. What computational strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer: Discrepancies (e.g., tautomerism in solution vs. solid state) require: